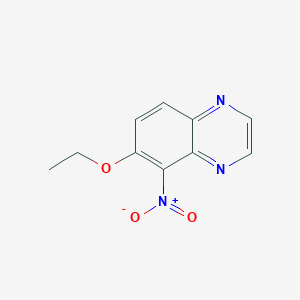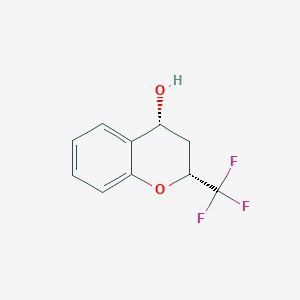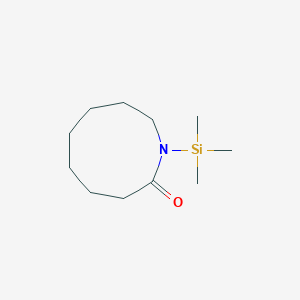
2-Methyl-1-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazine and triazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-1-(3-(Pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amin umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Einführung des Pyrazinrings: Der Pyrazinring kann durch eine Kupplungsreaktion mit einem geeigneten Pyrazinderivat eingeführt werden.
Alkylierung: Der letzte Schritt beinhaltet die Alkylierung des Triazol-Pyrazin-Zwischenprodukts mit 2-Methylpropan-1-amin unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dies kann die Verwendung von Katalysatoren, optimierte Reaktionstemperaturen und -drücke sowie kontinuierliche Durchflussreaktoren umfassen, um die Effizienz der Synthese zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-1-(3-(Pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Oxiden oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen, die die elektronischen Eigenschaften der Verbindung möglicherweise verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Substituenten an den Ringen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Nucleophile oder Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(3-(Pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann aufgrund seiner einzigartigen Struktur und potenziellen biologischen Aktivität als potenzieller Medikamentenkandidat untersucht werden.
Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Biologische Studien: Es kann als Sonde oder Ligand in verschiedenen biologischen Assays verwendet werden, um Enzym-Interaktionen oder Rezeptorbindungen zu untersuchen.
Industrielle Anwendungen: Die Verbindung kann bei der Synthese anderer komplexer Moleküle oder als Zwischenprodukt in chemischen Produktionsprozessen verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-1-(3-(Pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Pyrazin- und Triazolringe können mit Enzymen oder Rezeptoren interagieren und deren Funktionen möglicherweise hemmen oder aktivieren. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The pyrazine and triazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methyl-1-(Pyridin-2-yl)propan-1-amin: Ähnlich in der Struktur, aber mit einem Pyridinring anstelle eines Pyrazinrings.
N-Methyl-1-(Pyridin-2-yl)methanamin: Eine weitere verwandte Verbindung mit einem anderen Substitutionsschema.
Einzigartigkeit
2-Methyl-1-(3-(Pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amin ist einzigartig aufgrund des Vorhandenseins sowohl von Pyrazin- als auch von Triazolringen, die unterschiedliche elektronische und sterische Eigenschaften verleihen können. Diese Einzigartigkeit kann zu unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten im Vergleich zu ähnlichen Verbindungen führen.
Eigenschaften
Molekularformel |
C10H14N6 |
|---|---|
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
2-methyl-1-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N6/c1-6(2)8(11)10-14-9(15-16-10)7-5-12-3-4-13-7/h3-6,8H,11H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
UZPNCLWBCANIFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=NC(=NN1)C2=NC=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)




![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)

![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)
